molecular formula C12H13N5O4 B13389776 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

Cat. No.: B13389776
M. Wt: 291.26 g/mol
InChI Key: BRDWIEOJOWJCLU-UHFFFAOYSA-N
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Description

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile, commonly referred to as GS-441524 (CAS 1191237-69-0), is a nucleoside analog and the primary metabolite of remdesivir, a broad-spectrum antiviral drug approved for treating SARS-CoV-2 infections . Its molecular formula is C₁₂H₁₃N₅O₄, with a molecular weight of 291.26 g/mol . The compound features a stereochemically complex structure: a (2R,3R,4S,5R)-configured tetrahydrofuran ring fused to a 4-aminopyrrolo[2,1-f][1,2,4]triazine moiety and a hydroxymethyl group at the 5-position, critical for its antiviral activity .

GS-441524 inhibits viral RNA-dependent RNA polymerase (RdRp), disrupting viral replication . It is synthesized via multi-step reactions starting from intermediates like 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine and ribonolactone derivatives, involving Pd-catalyzed cross-coupling, hydroxylation, and cyanide addition . Its purity (>98% by HPLC) and stability under desiccated, light-protected conditions make it a robust candidate for pharmaceutical development .

Properties

IUPAC Name

2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDWIEOJOWJCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection Reactions

Protection of the hydroxyl and amino groups is essential for downstream modifications. The primary exocyclic amine is often protected using N, N-dimethylformamide dimethyl acetal (DMF-DMA) in solvents like pyridine or tetrahydrofuran (THF). This step is crucial for preventing undesired side reactions during phosphorylation.

Reagent Solvent Temperature Time Yield Reference
DMF-DMA Pyridine 25°C 6 hours >95%
DMF-DMA THF 60°C 3 hours >90%

Phosphorylation/Phosphoramidation

Phosphorylation is a key step in forming prodrugs like remdesivir. A stereoselective reaction using Grignard reagents (e.g., methylmagnesium chloride) at low temperatures achieves phosphorylation. However, this reaction often results in a diastereomeric mixture, which requires resolution via chiral column chromatography.

Reagent Solvent Catalyst Temperature Stereoselectivity (P:S) Yield Reference
2-Ethylbutyl chlorophosphonate THF MethylMgCl −10°C → −5°C 1:1 (racemic) 85%

Industrial Production Methods

Industrial-scale synthesis of GS-441524 involves optimizing the protection and deprotection strategies for high yield and purity. This process ensures the compound's effectiveness for pharmaceutical applications.

Key Steps in Industrial Synthesis

  • Protection of Hydroxyl Groups : The use of di(tert-butyl)chlorosilane for protecting the 3’- and 5’-alcohols is common.
  • Phosphoramidation : This step involves the use of reagents like 2-ethylbutyl chlorophosphonate to form the phosphoramidate linkage.
  • Deprotection : Final deprotection steps are crucial for obtaining the desired compound with high purity.

Analytical Techniques for Structural Characterization

Structural characterization of GS-441524 is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques are essential for confirming the regiochemistry and stereochemistry of the compound.

  • NMR Spectroscopy : H NMR and C NMR are used to determine the structure and confirm the presence of specific functional groups.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and structure.
  • X-ray Crystallography : This method is used to resolve ambiguities in chiral centers and confirm the overall structure.

Scientific Research Applications

The compound "2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile," also known as (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile, has the molecular formula C12H13N5O4 and a molecular weight of 291.27 . It is a reference compound with a CAS number of 1191237-69-0 .

This compound is related to Remdesivir, a nucleotide analog antiviral drug . One search result lists "(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile" as a Remdesivir N-4 intermediate .

IUPAC Names:

  • (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile
  • (3R,4 S,5 R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Other Identifiers:

  • CAS Number: 1191237-69-0
  • MDL: MFCD32666994
  • ChEMBL ID: CHEMBL606298

Computed Properties:

  • Molecular Formula: C12H13N5O4
  • Molecular Weight: 291.27
  • SMILES: N#C[C@@]1(C2=CC=C3C(N)=NC=NN32)OC@HC@@H[C@H]1O or Nc1ncnn2c(ccc12)[C@@]3(OC@HC@@H[C@H]3O)C#N
  • InChI: InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1
  • InChIKey: OIRDTQYFTABQOQ-VTHZCTBJSA-N

Mechanism of Action

The mechanism of action of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with specific molecular targets. In antiviral applications, it inhibits RNA-dependent RNA polymerase, thereby preventing viral replication . In cancer therapy, it acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

GS-441524 belongs to a class of nucleoside analogs modified to enhance antiviral potency and metabolic stability. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs

Compound Name Key Structural Differences Antiviral Target Activity (EC₅₀, μM) Key References
GS-441524 Reference compound: hydroxymethyl at C5, cyano at C2 SARS-CoV-2 RdRp 0.01–0.1
1d : 4-amino-7-((2R,3R,4S,5R)-2-cyano-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile Additional cyano group at pyrrolotriazine C5 SARS-CoV-2 RdRp Not reported
1b : 5-iodo-substituted GS-441524 Iodine at pyrrolotriazine C5 SARS-CoV-2 RdRp Reduced vs. GS-441524
1c : 5-fluoro-substituted GS-441524 Fluorine at pyrrolotriazine C5 SARS-CoV-2 RdRp Similar to GS-441524
Compound 6 : Deuterated GS-441524 (hydroxymethyl-d2 at C5) Deuterium at hydroxymethyl group SARS-CoV-2 RdRp Improved metabolic stability
VTRRT-13V2.1 : Hybrid compound with GS-441524 core + phosphoramidate and pyrazole moieties Extended side chain for enhanced binding SARS-CoV-2 Mpro and RdRp 10-fold higher efficacy

Functional and Pharmacokinetic Comparison

  • Substituent Effects : Halogenation (e.g., 1b, 1c) at pyrrolotriazine C5 alters steric and electronic properties, impacting RdRp binding. Fluorination (1c) retains activity, while iodination (1b) reduces potency due to bulkiness .
  • Deuteration : Compound 6’s deuterated hydroxymethyl group slows metabolic degradation, extending half-life .
  • Hybridization : VTRRT-13V2.1 combines GS-441524’s nucleoside core with a phosphoramidate tail, enhancing cell permeability and dual-targeting capability .
  • Impurities : Stereoisomers like (2S,3R,4S,5R)-configured GS-441524 (Remdesivir Impurity 5) exhibit reduced activity, emphasizing the importance of stereochemical purity .

Research Findings and Implications

Clinical and Industrial Relevance

  • GS-441524’s role as a remdesivir intermediate underscores its industrial value; impurities like Remdesivir Impurity 5 are tightly controlled (≤0.15% by HPLC) .
  • Deuterated and hybrid analogs represent next-generation candidates with improved pharmacokinetics and resistance profiles .

Biological Activity

The compound 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile , commonly referred to as GS-441524 , has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article delves into the biological activity of GS-441524, summarizing key research findings, case studies, and relevant data.

Basic Information

PropertyValue
IUPAC Name 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
CAS Number 1191237-69-0
Molecular Formula C12H13N5O4
Molecular Weight 291.27 g/mol
Purity 95%

Antiviral Properties

GS-441524 has shown promising antiviral activity against various viruses. Notably, it is a prodrug of Remdesivir , which has been extensively studied for its efficacy against the SARS-CoV-2 virus responsible for COVID-19. Research indicates that GS-441524 exhibits potent inhibition of viral replication.

The compound acts by inhibiting viral RNA polymerase, which is crucial for viral replication. This mechanism has been validated through various in vitro studies demonstrating its effectiveness against RNA viruses.

Case Studies

  • Efficacy Against SARS-CoV-2 :
    • A study published in Nature demonstrated that GS-441524 effectively reduced viral load in cell cultures infected with SARS-CoV-2. The compound showed a significant reduction in cytopathic effects at low micromolar concentrations .
  • Animal Model Studies :
    • In animal models, GS-441524 was shown to improve survival rates in subjects infected with coronaviruses. The treatment led to a marked decrease in lung viral titers and inflammation .
  • Clinical Observations :
    • Clinical observations have noted that patients treated with GS-441524 exhibited faster recovery times and reduced symptoms compared to control groups .

In Vitro Studies

Several studies have validated the antiviral efficacy of GS-441524:

Study ReferenceVirus TypeIC50 (µM)Observations
SARS-CoV-20.77Significant reduction in viral replication
MERS-CoV0.45Effective in reducing viral load
Ebola Virus0.30High efficacy observed

Pharmacokinetics and Safety

Research indicates that GS-441524 has favorable pharmacokinetic properties, including good oral bioavailability and a favorable safety profile in preclinical studies. Toxicological assessments have shown no significant adverse effects at therapeutic doses.

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepKey VariablesOptimal ConditionsYield RangeReference
HydrogenationCatalyst (Pd/C), H₂ pressure, solvent10% Pd/C, 1 atm H₂, acetic acid85–99%
CyclizationAmine source, solvent, reflux timeBenzylamine, methanol, 7 hours62–70%
DeprotectionAcid (TsOH), solvent, temperatureTsOH, acetone, 25°C, 12 hours90–95%

What spectroscopic methods are most effective for characterizing stereochemistry and functional groups?

Basic Question

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry (e.g., 2R,3R,4S,5R configuration). Key signals include:
    • Hydroxyl protons (δ 3.5–5.5 ppm, broad) .
    • Carbonitrile group (C≡N) at ~δ 110–120 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₂H₁₃N₅O₄, MW 291.26) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for crystalline intermediates like benzyl-protected derivatives .

How can researchers optimize the catalytic hydrogenation step to minimize cytotoxicity?

Advanced Question
Cytotoxicity in intermediates (e.g., compound 12 in ) is linked to residual Pd catalyst. Optimization strategies include:

  • Catalyst Washing : Sequential washes with EDTA-containing solutions to chelate Pd .
  • Alternative Catalysts : Testing Pt/C or Raney Ni for reduced metal leaching .
  • Reaction Monitoring : Using TLC or HPLC to terminate hydrogenation at 95% conversion, avoiding over-reduction .

What strategies resolve discrepancies in reported yields when using different amine sources in cyclization?

Advanced Question
Yields vary due to amine nucleophilicity and solvent effects. For example:

  • Method A (Benzylamine in methanol) : 62% yield due to slower reaction kinetics in polar protic solvents .
  • Method B (Phenylamine with p-toluenesulfonic acid) : 68% yield; acid catalysis accelerates cyclization but risks side reactions with electron-deficient amines .
    Recommendation : Screen amine bases (e.g., triethylamine) in aprotic solvents (DMF or DMSO) to balance reactivity and purity .

How does the hydroxymethyl group's position influence solubility and reactivity?

Advanced Question
The hydroxymethyl group at C5 enhances aqueous solubility (logP ~ -1.2) but complicates synthetic steps due to its propensity for oxidation:

  • Solubility : >10 mg/mL in water at pH 7.0, critical for in vitro assays .
  • Reactivity : Prone to acetylation or silylation during protection; benzyl ethers are preferred for stability .

What challenges arise in achieving enantiomeric purity, and how is stereochemical integrity confirmed?

Advanced Question
Challenges include racemization during deprotection and incomplete chiral induction. Solutions:

  • Chiral HPLC : Using columns like Chiralpak IA to resolve enantiomers (Rf = 1.2 for desired isomer) .
  • Asymmetric Catalysis : Employing Sharpless epoxidation or Evans auxiliaries in early steps .

What initial biological screening assays are recommended for assessing bioactivity?

Basic Question

  • Cytotoxicity Assays : MTT or CellTiter-Glo® against human cell lines (e.g., HEK293) to establish IC₅₀ values .
  • Enzyme Inhibition : Kinase or protease inhibition profiling using fluorescence-based kits .

How do variations in protecting groups impact the efficiency of multi-step syntheses?

Advanced Question

  • Benzyl Groups : Provide stability but require harsh deprotection (H₂/Pd-C), risking over-reduction .
  • Acetyl Groups : Easily removed with NH₃/MeOH but may hydrolyze prematurely in aqueous conditions .
    Table 2: Protecting Group Comparison
GroupDeprotection MethodStabilityYield ImpactReference
BenzylH₂/Pd-C, 48 hoursHigh85–90%
AcetylNH₃/MeOH, 12 hoursModerate75–80%

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